molecular formula C12H21NO3 B6229766 tert-butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate CAS No. 1205748-92-0

tert-butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate

Cat. No.: B6229766
CAS No.: 1205748-92-0
M. Wt: 227.3
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Description

tert-Butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an ethyl group, and a formyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative or a dihydropyrrole.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Formylation: The formyl group can be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or ethyl alcohol in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, amines, and alcohols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate the effects of pyrrolidine derivatives on biological systems, including enzyme inhibition and receptor binding.

Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

    Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. The tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • tert-Butyl 3-methyl-3-formylpyrrolidine-1-carboxylate
  • tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 3-ethyl-3-acetylpyrrolidine-1-carboxylate

Uniqueness: tert-Butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate is unique due to the presence of both the formyl and ethyl groups on the pyrrolidine ring, which imparts distinct reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1205748-92-0

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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